molecular formula C33H29N5O4S B12128941 (2Z)-6-(4-methoxybenzyl)-2-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

(2Z)-6-(4-methoxybenzyl)-2-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B12128941
M. Wt: 591.7 g/mol
InChI Key: ISEGQOMEOYVGSR-CEUNXORHSA-N
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Description

The compound (2Z)-6-(4-methoxybenzyl)-2-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a thiazolo[3,2-b][1,2,4]triazine core, which is known for its biological activity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-6-(4-methoxybenzyl)-2-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione typically involves multi-step organic synthesis. The process may start with the preparation of the thiazolo[3,2-b][1,2,4]triazine core, followed by the introduction of the pyrazole and benzyl groups through various coupling reactions. Key steps may include:

    Formation of the Thiazolo[3,2-b][1,2,4]triazine Core: This can be achieved through cyclization reactions involving thiosemicarbazide and appropriate aldehydes or ketones.

    Introduction of the Pyrazole Group: This step may involve the reaction of hydrazine derivatives with diketones or β-ketoesters to form the pyrazole ring.

    Coupling Reactions: The final steps involve coupling the pyrazole and benzyl groups to the thiazolo[3,2-b][1,2,4]triazine core using reagents such as palladium catalysts under specific conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

The compound (2Z)-6-(4-methoxybenzyl)-2-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazoles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

    Substitution: Halogenation using bromine or chlorine, followed by nucleophilic substitution with amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxybenzyl group may yield 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, the compound may serve as a probe to study enzyme interactions and cellular pathways. Its structural features make it a potential candidate for investigating biological mechanisms at the molecular level.

Medicine

The compound’s potential medicinal applications include its use as a lead compound for drug development. Its ability to interact with specific biological targets could make it useful in the treatment of various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced conductivity or catalytic activity.

Mechanism of Action

The mechanism of action of (2Z)-6-(4-methoxybenzyl)-2-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • **(2Z)-6-(4-methoxybenzyl)-2-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione shares similarities with other thiazolo[3,2-b][1,2,4]triazine derivatives, such as:
    • (2Z)-6-(4-chlorobenzyl)-2-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
    • (2Z)-6-(4-methylbenzyl)-2-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the methoxybenzyl group, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C33H29N5O4S

Molecular Weight

591.7 g/mol

IUPAC Name

(2Z)-6-[(4-methoxyphenyl)methyl]-2-[[3-(2-methyl-4-propoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C33H29N5O4S/c1-4-16-42-26-14-15-27(21(2)17-26)30-23(20-37(36-30)24-8-6-5-7-9-24)19-29-32(40)38-33(43-29)34-31(39)28(35-38)18-22-10-12-25(41-3)13-11-22/h5-15,17,19-20H,4,16,18H2,1-3H3/b29-19-

InChI Key

ISEGQOMEOYVGSR-CEUNXORHSA-N

Isomeric SMILES

CCCOC1=CC(=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N4C(=NC(=O)C(=N4)CC5=CC=C(C=C5)OC)S3)C6=CC=CC=C6)C

Canonical SMILES

CCCOC1=CC(=C(C=C1)C2=NN(C=C2C=C3C(=O)N4C(=NC(=O)C(=N4)CC5=CC=C(C=C5)OC)S3)C6=CC=CC=C6)C

Origin of Product

United States

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